2,6-Dichloropyridine-3-carbaldehyde chemical properties
2,6-Dichloropyridine-3-carbaldehyde chemical properties
An In-depth Technical Guide to 2,6-Dichloropyridine-3-carbaldehyde: Properties, Synthesis, and Applications
Introduction
2,6-Dichloropyridine-3-carbaldehyde, also known as 2,6-dichloronicotinaldehyde (CAS No. 55304-73-9), is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1] Its structure, featuring a pyridine core substituted with two chlorine atoms and an aldehyde group, provides a unique combination of reactive sites. This guide, intended for researchers, chemists, and drug development professionals, offers a comprehensive overview of its chemical properties, plausible synthetic routes, reactivity, and potential applications, grounding all technical information in established scientific principles.
Physicochemical & Spectroscopic Profile
The precise physical and spectroscopic properties of a compound are fundamental to its application in controlled chemical synthesis. 2,6-Dichloropyridine-3-carbaldehyde is typically supplied as a solid with a purity of 97-98%.[2]
Physical and Chemical Properties
The key identifying and computed properties of 2,6-Dichloropyridine-3-carbaldehyde are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 55304-73-9 | [3] |
| Molecular Formula | C₆H₃Cl₂NO | [3] |
| Molecular Weight | 176.00 g/mol | [3] |
| IUPAC Name | 2,6-dichloropyridine-3-carbaldehyde | [3] |
| Synonyms | 2,6-Dichloronicotinaldehyde, 2,6-Dichloro-3-pyridinecarboxaldehyde | [4] |
| Appearance | Solid at 20°C | [2] |
| Melting Point | Data not widely reported. Isomers exhibit melting points in the range of 44-83 °C. | [1] |
| Exact Mass | 174.9591691 Da | [3] |
Spectroscopic Signature for Structural Verification
Spectroscopic analysis is critical for confirming the identity and purity of synthetic intermediates. While full spectral data is often proprietary, the expected spectroscopic signature can be expertly predicted based on the compound's structure.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[5]
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¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic. It should feature three distinct signals:
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An aldehyde proton (CHO) singlet appearing significantly downfield, typically in the δ 9.5-10.5 ppm range.
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Two aromatic protons on the pyridine ring, which would appear as two doublets due to mutual coupling. The proton at the C4 position would likely be further downfield than the C5 proton due to the electronic environment.
-
-
¹³C NMR: The carbon NMR spectrum should display six unique signals corresponding to each carbon atom in the molecule.[6]
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The aldehyde carbonyl carbon (C=O) is the most deshielded, expected around δ 190-200 ppm.
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The two chlorine-bearing carbons (C2 and C6) would appear in the aromatic region, typically δ 150-155 ppm.
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The remaining three aromatic carbons (C3, C4, C5) will appear in the δ 120-140 ppm range. Quaternary carbons, like C3, will typically show weaker signals.
-
IR spectroscopy is used to identify the key functional groups present.[3] The spectrum of 2,6-Dichloropyridine-3-carbaldehyde would be characterized by:
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A strong, sharp absorption band around 1700-1710 cm⁻¹ , indicative of the C=O stretch of the aromatic aldehyde.
-
C-H stretching vibrations for the aldehyde proton, often visible as a pair of weak bands around 2720 cm⁻¹ and 2820 cm⁻¹ .
-
Aromatic C=C and C=N stretching vibrations within the 1400-1600 cm⁻¹ region.
-
Strong C-Cl stretching absorptions in the fingerprint region, typically below 800 cm⁻¹ .
Mass spectrometry confirms the molecular weight and elemental composition. The electron ionization (EI) mass spectrum would show:
-
A molecular ion peak (M⁺) at m/z ≈ 175 .
-
A characteristic isotopic cluster for a dichlorinated compound. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), there will be an (M+2) peak at m/z ≈ 177 and an (M+4) peak at m/z ≈ 179, with a relative intensity ratio of approximately 9:6:1 .
-
Common fragmentation patterns would include the loss of the aldehyde group (-CHO) or a chlorine atom (-Cl).
Plausible Synthetic Routes
While specific industrial synthesis protocols are proprietary, a logical and efficient route to 2,6-Dichloropyridine-3-carbaldehyde can be devised from its parent heterocycle, 2,6-dichloropyridine, which is synthesized by the high-temperature chlorination of pyridine or 2-chloropyridine.[7][8] A common method for introducing an aldehyde group onto an electron-deficient aromatic ring is the Vilsmeier-Haack reaction.
Proposed Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is a representative method based on established chemical transformations.
-
Reagent Activation: In a three-necked flask under a nitrogen atmosphere, cool an equimolar mixture of phosphorus oxychloride (POCl₃) in an anhydrous solvent like N,N-dimethylformamide (DMF) to 0°C. Stir for 30 minutes to form the Vilsmeier reagent ([ClCH=N(CH₃)₂]Cl).
-
Addition of Substrate: Dissolve 2,6-dichloropyridine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-80°C for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Hydrolysis and Neutralization: Heat the aqueous mixture to hydrolyze the iminium salt intermediate. Subsequently, neutralize the solution with a base, such as aqueous sodium hydroxide or sodium carbonate, until a precipitate forms.
-
Isolation and Purification: The crude product can be isolated by filtration or extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Further purification can be achieved by recrystallization or column chromatography on silica gel.
Caption: Key reactive sites and transformations.
Reactions at the Aldehyde Group
The aldehyde functionality is a versatile handle for carbon-carbon and carbon-heteroatom bond formation.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid (2,6-Dichloropyridine-3-carboxylic acid) using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent. This acid derivative is also a valuable synthetic intermediate. [9]* Reduction: Selective reduction to the primary alcohol ( (2,6-dichloropyridin-3-yl)methanol) can be achieved with mild hydride reagents such as sodium borohydride (NaBH₄).
-
Nucleophilic Addition & Condensation: It undergoes typical aldehyde reactions, including Knoevenagel condensation with active methylene compounds, Wittig olefination to form alkenes, and reductive amination to introduce substituted amine functionalities.
Reactions at the Chloro-Substituted Positions
The chlorine atoms on the pyridine ring, activated by the electron-withdrawing nature of the ring nitrogen, are susceptible to Nucleophilic Aromatic Substitution (SNAr).
-
Amination: The chlorine atoms, particularly the one at the C2 position, can be displaced by primary or secondary amines, often under heated conditions or with palladium catalysis, to build more complex nitrogen-containing scaffolds. [10]* Alkoxylation/Hydroxylation: Reaction with alkoxides or hydroxides can replace the chlorine atoms with ether or hydroxyl groups, respectively. The relative reactivity of the C2 vs. C6 chlorine can often be controlled by steric factors and reaction conditions.
Applications in Research and Drug Development
Substituted dichloropyridines are crucial intermediates in modern pharmaceutical synthesis. While specific drugs derived directly from 2,6-Dichloropyridine-3-carbaldehyde are not broadly publicized, its parent structure, 2,6-dichloropyridine, is a known precursor for the antibiotic enoxacin and the anxiolytic drug anpirtoline. [7] The strategic placement of three distinct functional handles makes this molecule an ideal starting point for generating libraries of diverse compounds for high-throughput screening. Its derivatives are prime candidates for developing therapeutics in areas where pyridine cores are prevalent, including:
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core for interaction within the ATP-binding pocket of enzymes implicated in cancer.
-
Ion Channel Modulators: The 2,6-dichloropyridine scaffold is a component of certain antiarrhythmic agents and potassium channel antagonists. * Agrochemicals: It serves as a building block for novel herbicides and fungicides, where the pyridine ring is a common toxophore. [1]
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. 2,6-Dichloropyridine-3-carbaldehyde is a hazardous substance and must be handled with appropriate precautions.
-
GHS Hazard Classification: The compound is classified as acutely toxic if swallowed, a skin irritant, a potential skin sensitizer, a serious eye irritant, and may cause respiratory irritation. [3]* Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.
-
Transport: This compound is classified as a Dangerous Good for transport and may require special handling and shipping procedures. [11]
Conclusion
2,6-Dichloropyridine-3-carbaldehyde is a high-value synthetic intermediate characterized by its versatile and predictable reactivity. The strategic arrangement of its aldehyde and chloro groups allows for sequential, regioselective modifications, providing a robust platform for the synthesis of complex molecular architectures. For researchers in medicinal and materials chemistry, a thorough understanding of its properties, reactivity, and handling requirements is essential for leveraging its full potential in the development of novel, high-impact chemical entities.
References
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2,6-Dichloropyridine-
3-carbaldehyde
Meisenheimer Intermediate
(Anionic Complex)
SNAr Product
(e.g., 2-amino-6-chloro-3-formylpyridine)
